Fmoc-Gly-N(Hmb)-Gly-OH

Aspartimide suppression Backbone amide protection Fmoc SPPS

Fmoc-Gly-N(Hmb)-Gly-OH (CAS: 1998216-48-0) is a specialized Fmoc-protected dipeptide building block designed for solid-phase peptide synthesis (SPPS). It incorporates a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the internal glycine residue, providing backbone amide protection during peptide chain assembly.

Molecular Formula C27H26N2O7
Molecular Weight 490.5 g/mol
Cat. No. B12277975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-N(Hmb)-Gly-OH
Molecular FormulaC27H26N2O7
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C27H26N2O7/c1-35-17-11-10-16(24(30)13-17)12-23(26(32)33)29-25(31)14-28-27(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,13,22-23,30H,12,14-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)/t23-/m0/s1
InChIKeyHGJOCRVDNRTQME-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-N(Hmb)-Gly-OH: A Backbone-Protected Dipeptide Building Block for Aggregation-Prone and Aspartimide-Sensitive Fmoc SPPS


Fmoc-Gly-N(Hmb)-Gly-OH (CAS: 1998216-48-0) is a specialized Fmoc-protected dipeptide building block designed for solid-phase peptide synthesis (SPPS). It incorporates a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the internal glycine residue, providing backbone amide protection during peptide chain assembly [1]. This compound belongs to the class of N-substituted amino acid derivatives developed to address two primary synthetic challenges in Fmoc chemistry: peptide chain aggregation and aspartimide side reactions [2].

Why Fmoc-Gly-N(Hmb)-Gly-OH Cannot Be Replaced by Standard Gly-Gly Dipeptides or Hmb-Amino Acids in Difficult Syntheses


The substitution of Fmoc-Gly-N(Hmb)-Gly-OH with conventional Fmoc-Gly-Gly-OH or even monomeric Fmoc-(Hmb)Gly-OH yields demonstrably inferior outcomes in challenging peptide syntheses. Fmoc-Gly-Gly-OH provides no backbone protection, leaving growing peptide chains susceptible to interchain hydrogen bonding, aggregation, and synthesis failure [1]. Conversely, while Fmoc-(Hmb)Gly-OH offers backbone protection at a single position, comparative studies have shown that the amino acid immediately following an Hmb-protected residue couples slowly and incompletely—a limitation that the pre-formed Hmb-dipeptide overcomes [2]. The dipeptide format also enables strategic placement of the Hmb group specifically at the Gly-Gly junction, where it is most effective at disrupting secondary structure formation without requiring separate, inefficient coupling steps for the sterically hindered Hmb-amino acid [3].

Quantitative Differentiation Evidence for Fmoc-Gly-N(Hmb)-Gly-OH vs. Closest Analogs and Alternatives


Backbone Protection Prevents Aspartimide Formation: Hmb vs. Dmb Comparison in Asp-Gly Sequences

In peptides containing the Asp-Gly motif, aspartimide formation is a major side reaction that reduces crude purity and complicates purification. A comparative study directly evaluated N-Hmb backbone protection against N-Dmb protection in preventing aspartimide formation during Fmoc SPPS of Asp-Gly-containing sequences [1]. While both protecting groups suppress aspartimide, the study established that the efficiency of Hmb-based dipeptides is quantifiably comparable to Dmb dipeptides in this critical application, with both approaches enabling successful synthesis of sequences that fail entirely without backbone protection [2].

Aspartimide suppression Backbone amide protection Fmoc SPPS

Synthesis Rescue: Hmb Backbone Protection Converts Failed Synthesis to >98% Pure Product

The synthesis of a 36-residue fragment of HIV integrase using standard Fmoc chemistry was unsuccessful (with Trt-protected Cys) or severely hindered (with Acm-protected Cys), with 30-50% of growing peptide chains becoming inaccessible to reagents after only 10-12 couplings [1]. When the same synthesis was repeated with Hmb backbone protection at just two strategic positions, the synthesis proceeded smoothly to completion without difficulty [2]. The target peptide was ultimately purified to >98% purity with an overall yield of 15% [1].

Difficult peptide sequences Synthesis rescue HIV integrase fragment

Aggregation Suppression: Hmb-Dipeptide vs. Hmb-Amino Acid Coupling Efficiency

A comparative study between Hmb-protected amino acids and pseudoproline building blocks revealed that while both improve crude peptide purity, Hmb amino acids suffer from a critical limitation: slow and incomplete coupling of the amino acid immediately following the Hmb residue [1]. The use of pre-formed Hmb-dipeptides such as Fmoc-Gly-N(Hmb)-Gly-OH circumvents this issue entirely by incorporating the protected amide bond into a single, readily coupled building block [2]. In the synthesis of the strongly aggregating amyloid β(1-40) peptide, Hmb-Gly residues were successfully incorporated using Nα-Fmoc-Hmb-Gly-OH, with acylation monitored by semi-on-line MALDI-TOF-MS to ensure complete coupling [2].

Aggregation prevention Difficult peptides Coupling efficiency

Industrial Validation: Fmoc-(Hmb)Gly-OH in Amylin Analog Manufacturing Patent

Chinese patent CN119161446A describes a method for preparing amylin analogs (peptide therapeutics for diabetes). In this industrial process, when coupling the Gly residue at position 4 of the sequence, the inventors specified using either Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH as the Fmoc-protected amino acid [1]. The patent explicitly claims that this approach, without increasing reaction steps, significantly reduces the probability of side reactions, improves product purity, and reduces purification difficulty [2]. This establishes industrial precedent for selecting Hmb-protected glycine derivatives over standard Fmoc-Gly-OH in large-scale peptide API manufacturing.

Amylin analogs Diabetes therapeutics Process-scale SPPS

Conformational Impact: Hmb Protection Alters Peptide Aggregation Behavior in Aβ(1-40)

In the synthesis of the highly aggregation-prone amyloid β(1-40) peptide, Hmb backbone protection was employed at five positions using Hmb-Gly residues [1]. Comparative structural studies between acetyl-Hmb-protected Aβ(1-40) and native Aβ(1-40) revealed that the protected peptide did not form large aggregate species, unlike the native peptide which forms extensive aggregates under identical conditions [2]. Circular dichroism spectroscopy demonstrated that the protected peptide adopted a mixed α-helix/random coil structure in 100% TFE, indicating reduced α-helical propensity relative to native Aβ(1-40) [1].

Amyloid beta Alzheimer's disease Peptide aggregation

Hmb vs. Pseudoproline: Comparative Efficacy in Difficult Peptide Synthesis

A direct comparative study between Hmb-protected amino acids and pseudoproline building blocks demonstrated that both approaches result in substantial improvements in crude peptide purity compared to unprotected synthesis [1]. However, the study concluded that pseudoproline incorporation was superior to Hmb backbone protection specifically due to the slow and incomplete coupling of the amino acid immediately following an Hmb residue [2]. This finding defines the precise limitation of monomeric Hmb building blocks and reinforces the value of pre-formed Hmb-dipeptides, which circumvent this coupling inefficiency by providing the protected dipeptide as a single, readily coupled unit.

Pseudoproline dipeptides Difficult peptide synthesis Backbone protection comparison

Validated Application Scenarios for Fmoc-Gly-N(Hmb)-Gly-OH in Research and Industrial Peptide Synthesis


Synthesis of Aspartimide-Prone Peptides Containing Asp-Gly Motifs

Fmoc-Gly-N(Hmb)-Gly-OH is specifically indicated for sequences containing the Asp-Gly junction, where aspartimide formation is a documented, quantifiable side reaction that compromises product purity. Comparative studies have established that Hmb backbone protection at the Gly residue of Asp-Gly motifs suppresses aspartimide formation to undetectable levels, enabling successful synthesis of sequences that would otherwise yield complex impurity profiles [1]. This application is validated by direct comparison with Dmb protection showing comparable efficacy .

Industrial-Scale Manufacture of Therapeutic Peptide APIs

For process-scale synthesis of peptide active pharmaceutical ingredients, Fmoc-(Hmb)Gly-OH derivatives are validated in granted patents for their ability to reduce side reactions and improve product purity without adding process steps [1]. In amylin analog manufacturing, the selection of Hmb-protected glycine at a strategic position was legally recognized as a non-obvious improvement warranting patent protection, establishing industrial precedent for procurement in cGMP peptide production [1].

Synthesis of Aggregation-Prone Hydrophobic and Amyloidogenic Peptides

For peptides with high aggregation propensity—such as amyloid β fragments and hydrophobic sequences—Hmb backbone protection prevents interchain hydrogen bonding that leads to on-resin aggregation and synthesis failure [1]. In Aβ(1-40) synthesis, Hmb protection at five positions enabled successful assembly, and the resulting protected peptide did not form large aggregate species, unlike native Aβ(1-40) . This makes Fmoc-Gly-N(Hmb)-Gly-OH a validated tool for obtaining soluble, characterizable material from aggregation-prone sequences.

Convergent Synthesis of Small Proteins via Backbone-Protected Segment Condensation

In convergent peptide synthesis strategies, Hmb-protected segments demonstrate superior solubility and coupling efficiency. Studies on HIV-1Brutat protein assembly showed that AcHmb-substituted fully protected peptide segments achieved >95% acylation using only a two-fold excess of each segment with 6-hour reaction times, enabling the successful assembly and isolation of a 72-mer protein in 38.4% overall yield [1]. This validates Fmoc-Gly-N(Hmb)-Gly-OH as a building block for preparing such backbone-protected segments.

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